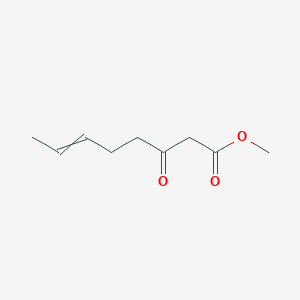

Methyl 3-oxooct-6-enoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl 3-oxooct-6-enoate |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3 |

InChI Key |

KEFBZRDCTCSBIN-UHFFFAOYSA-N |

SMILES |

CC=CCCC(=O)CC(=O)OC |

Canonical SMILES |

CC=CCCC(=O)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Oxooct 6 Enoate and Its Analogues

De Novo Synthesis Approaches

De novo synthesis provides versatile pathways to construct methyl 3-oxooct-6-enoate and related structures from simple, readily available starting materials. These methods include classical carbon-carbon bond-forming reactions that are fundamental to organic chemistry.

Alkylation Reactions Utilizing β-Ketoesters (e.g., Methyl Acetoacetate)

A prominent and widely utilized strategy for the synthesis of β-keto esters is the acetoacetic ester synthesis. libretexts.orgopenstax.org This method leverages the acidity of the α-hydrogens of a β-ketoester, such as methyl acetoacetate (B1235776), to facilitate alkylation. The reaction sequence involves the formation of a stabilized enolate ion, which then acts as a nucleophile to attack an appropriate alkyl halide. jove.comaklectures.com

The general scheme for this approach is as follows:

Enolate Formation: A base is used to deprotonate the α-carbon of the β-ketoester.

Alkylation: The resulting enolate attacks an alkyl halide in an S\textsubscript{N}2 reaction. libretexts.org

Hydrolysis and Decarboxylation (if necessary): For the synthesis of ketones, the ester group is hydrolyzed and the resulting β-keto acid is decarboxylated. libretexts.org However, for the direct synthesis of compounds like this compound, this final step is omitted.

In the context of β-ketoesters, the generation of a dianion can offer regioselective control over alkylation. The methylene (B1212753) protons (α-protons) flanked by the two carbonyl groups are the most acidic and are removed first to form a monoanion. nih.gov The use of a very strong base can lead to the removal of a second, less acidic proton from the terminal methyl group (γ-position) to form a dianion. This allows for selective alkylation at the more reactive γ-position.

For instance, the dianion of methyl acetoacetate can be alkylated at the terminal carbon, which after further manipulation can lead to the desired carbon skeleton for analogues of this compound. nih.gov This approach is particularly useful for introducing substituents at the γ-position of the β-ketoester framework.

The choice of base and reaction conditions is critical for the successful alkylation of β-ketoesters.

Sodium Hydride (NaH): A common and effective base for generating the enolate of methyl acetoacetate. orgsyn.org It is often used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). chemicalforums.com

n-Butyllithium (n-BuLi): A much stronger base than sodium hydride, often used at low temperatures (e.g., -78 °C) to generate the dianion. chemclip.com The sequential addition of NaH followed by n-BuLi can be used to selectively form the dianion. chemclip.com

Alkyl Halides: The electrophile in the alkylation step is typically a primary or secondary alkyl halide (e.g., bromide or iodide) to ensure an efficient S\textsubscript{N}2 reaction. libretexts.org For the synthesis of this compound, a suitable alkyl halide would be 1-bromo-3-butene.

| Reagent System | Purpose | Typical Conditions |

| Methyl Acetoacetate, NaH, Alkyl Halide | Monoalkylation at the α-carbon | THF or DMF, room temperature |

| Methyl Acetoacetate, NaH, n-BuLi, Alkyl Halide | Alkylation at the γ-carbon via a dianion | THF, low temperatures (e.g., -78°C to 0°C) |

Reformatsky Reactions in β-Hydroxy Ester Synthesis

The Reformatsky reaction is a valuable method for the synthesis of β-hydroxy esters, which can then be oxidized to the corresponding β-keto esters. wikipedia.orgiitk.ac.inlibretexts.org This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. organic-chemistry.org This enolate then adds to an aldehyde or ketone to yield a β-hydroxy ester after an acidic workup. byjus.com

The key steps in a Reformatsky reaction are:

Formation of the Reformatsky Enolate: Zinc metal inserts into the carbon-halogen bond of an α-halo ester. libretexts.org

Nucleophilic Addition: The organozinc reagent adds to the carbonyl group of an aldehyde or ketone. organic-chemistry.org

Workup: Acidic workup protonates the alkoxide to give the β-hydroxy ester. libretexts.org

To synthesize an analogue of this compound using this method, one could react methyl bromoacetate (B1195939) with an appropriate unsaturated aldehyde in the presence of zinc, followed by oxidation of the resulting β-hydroxy ester.

| Reactants | Reagent | Product |

| α-halo ester, Aldehyde/Ketone | Zinc metal | β-hydroxy ester |

Aldol (B89426) Condensation Strategies and Subsequent Transformations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. nih.gov While classically used to form β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyls, variations of this reaction can be employed to construct the backbone of β-keto esters. thieme.com

A directed aldol reaction, where a pre-formed enolate of an ester reacts with an aldehyde, can be a viable route. For example, the lithium enolate of methyl acetate (B1210297) could be reacted with an α,β-unsaturated aldehyde. The resulting β-hydroxy ester can then be oxidized to the target β-keto ester. The success of this approach often relies on careful control of reaction conditions to avoid self-condensation. escholarship.org

Horner–Wadsworth–Emmons Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. wikipedia.orgsemanticscholar.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. researchgate.net A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. semanticscholar.org

To synthesize this compound via an HWE reaction, a suitable phosphonate (B1237965) reagent, such as methyl (diethoxyphosphoryl)acetate, would be deprotonated with a base (e.g., sodium hydride) to form the corresponding carbanion. This nucleophile would then react with an appropriate unsaturated aldehyde, such as pent-2-enal, to form the target α,β-unsaturated ester directly. The HWE reaction generally favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com

| Reactants | Base | Product Stereochemistry |

| Phosphonate ester, Aldehyde/Ketone | NaH, K2CO3, DBU | Predominantly (E)-alkene |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Oxooct 6 Enoate

Reactions of the β-Keto Ester Moiety

The β-keto ester portion of Methyl 3-oxooct-6-enoate is characterized by the presence of a ketone carbonyl group at the C3 position and a methyl ester at the C1 position. The proximity of these two carbonyl groups significantly influences the reactivity of the molecule.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone in β-keto esters is electrophilic and susceptible to attack by nucleophiles. ksu.edu.sancert.nic.in This reaction typically involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ksu.edu.sa The outcome of the reaction can vary depending on the nucleophile and reaction conditions.

Common nucleophiles that react with β-keto esters include organometallic reagents and hydrides. For instance, reduction of the keto group can be achieved using reducing agents like sodium borohydride (B1222165), which involves the nucleophilic addition of a hydride ion. academie-sciences.fr

The general mechanism for nucleophilic addition to the carbonyl group is as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

The π electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.in

Protonation of the alkoxide intermediate yields an alcohol.

Enolate Chemistry: Formation, Alkylation, and Other Transformations

The α-hydrogens (located on the carbon between the two carbonyl groups) of β-keto esters are notably acidic due to the electron-withdrawing effects of both carbonyl groups and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org The pKa of these protons is typically around 11, making them readily removable by a moderately strong base, such as an alkoxide. masterorganicchemistry.com

Enolate Formation: Treatment of a β-keto ester with a base results in the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. masterorganicchemistry.comjove.com

Alkylation: The resulting enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides. masterorganicchemistry.com This process, known as alkylation, forms a new carbon-carbon bond at the α-position. jove.comlibretexts.org The reaction is efficient with primary and secondary alkyl halides. libretexts.org

Other Transformations: Palladium-catalyzed reactions of allyl β-keto esters can lead to the formation of palladium enolates, which can then undergo various transformations such as reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov

Ester Hydrolysis and Transesterification Pathways

The ester functional group of β-keto esters can undergo hydrolysis under either acidic or basic conditions to yield a β-keto acid. aklectures.com These β-keto acids are often unstable and can readily undergo decarboxylation upon heating to produce a ketone. jove.comaklectures.com

Transesterification is another important reaction of β-keto esters, allowing for the conversion of one ester to another. nih.govnih.gov This transformation is often catalyzed by acids, bases, or enzymes and is valuable in organic synthesis for modifying ester groups. nih.gov The reaction likely proceeds through an enol or acylketene intermediate. nih.gov A variety of catalysts, including protic acids, Lewis acids, and organic bases, can be employed to facilitate this process. nih.gov

| Reaction | Conditions | Product |

| Ester Hydrolysis | Acidic or Basic | β-keto acid |

| Decarboxylation | Heating | Ketone |

| Transesterification | Acid, Base, or Enzyme Catalyst | Different Ester |

Keto-Enol Tautomerism Dynamics

β-Keto esters exist as a mixture of two rapidly interconverting constitutional isomers: the keto form and the enol form. libretexts.orgresearchgate.net This equilibrium is known as keto-enol tautomerism. libretexts.org While most simple carbonyl compounds exist predominantly in the keto form at equilibrium, the enol form of β-keto esters is significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org

The position of the keto-enol equilibrium can be influenced by several factors, including the solvent. cdnsciencepub.com The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. libretexts.org The enol tautomer, though often the minor component, is highly reactive and plays a crucial role in many reactions of β-keto esters. libretexts.org Recent research has even explored the possibility of manipulating this equilibrium using light. chemrxiv.org

Reactions of the Alkene Moiety

The carbon-carbon double bond at the C6-C7 position in this compound provides another site for chemical reactivity.

Addition Reactions (e.g., Hydrogenation, Halogenation)

The most common reaction of alkenes is the addition reaction, where the π-bond is broken, and two new σ-bonds are formed. masterorganicchemistry.commsu.edu

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen. google.com For α,β-unsaturated ketones, selective hydrogenation of the carbon-carbon double bond can be achieved, yielding a saturated ketone. google.com

Halogenation: Halogens such as bromine and chlorine can add across the double bond to form dihaloalkanes. The reaction proceeds through a cyclic halonium ion intermediate.

| Reaction | Reagent | Product |

| Hydrogenation | H₂, Metal Catalyst (Pd, Pt, Ni) | Saturated Alkane |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The carbon-carbon double bond at the C6-C7 position is a key site for oxidation reactions.

Epoxidation: The alkene can be converted to an epoxide, forming methyl 3-oxo-6,7-epoxyoctanoate. This reaction typically proceeds by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic processes. Epoxidation of unsaturated esters is a valuable transformation, as the resulting epoxides (oxiranes) can serve as intermediates for producing bio-lubricants and monomers for polymers. brandeis.edu

Dihydroxylation: Dihydroxylation converts the alkene into a vicinal diol, yielding methyl 6,7-dihydroxy-3-oxooctanoate. A common method for this transformation is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to produce enantiomerically enriched diols. wikipedia.orgorganic-chemistry.org This reaction is highly valued in the synthesis of natural products and medicinally important compounds. nih.gov The reaction begins with a [3+2]-cycloaddition of the osmium tetroxide to the alkene, forming a cyclic intermediate that is then hydrolyzed to release the diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify this procedure and allow for the selective formation of one of two possible enantiomers. organic-chemistry.org

Ozonolysis: Ozonolysis involves the cleavage of the C6-C7 double bond. youtube.comyoutube.com This reaction is typically carried out by treating the compound with ozone (O₃) followed by a work-up step. youtube.com Depending on the work-up conditions (reductive or oxidative), different products can be obtained. A reductive work-up, for instance using dimethyl sulfide (B99878) (DMS) or zinc and water, would cleave the double bond to yield two smaller carbonyl-containing molecules. youtube.comyoutube.com For this compound, ozonolysis would break the molecule at the C6-C7 double bond, yielding methyl 3-oxohexanoate (B1246410) and acetaldehyde . This powerful reaction is often used to determine the position of double bonds in unknown structures or to synthesize smaller functionalized molecules from larger precursors. youtube.comorgsyn.org

| Reaction Type | Key Reagents | Product |

|---|---|---|

| Epoxidation | m-CPBA | Methyl 3-oxo-6,7-epoxyoctanoate |

| Dihydroxylation | OsO₄, (DHQ)₂PHAL (AD-mix-α) | (6R,7S)-methyl 6,7-dihydroxy-3-oxooctanoate |

| Dihydroxylation | OsO₄, (DHQD)₂PHAL (AD-mix-β) | (6S,7R)-methyl 6,7-dihydroxy-3-oxooctanoate |

| Ozonolysis (Reductive Work-up) | 1. O₃; 2. DMS or Zn/H₂O | Methyl 3-oxohexanoate + Acetaldehyde |

Radical Reactions and Cyclization Pathways

The presence of both an enolizable β-keto ester system and an alkene allows for various radical-mediated cyclization reactions. These reactions are powerful tools for constructing cyclic and bicyclic systems. brandeis.edu

While specific studies on this compound with alkoxyaminyl radicals are not detailed in the provided context, the general principles of radical cyclization of unsaturated β-keto esters suggest potential pathways. Oxidative free-radical cyclizations can be initiated by reagents like manganese(III) acetate (B1210297). brandeis.eduacs.org This process would involve the formation of a radical at the α-carbon (C2) of the β-keto ester. This radical can then attack the intramolecular double bond at C6 in a 5-exo-trig cyclization to form a five-membered ring, a common pathway for such systems. This results in a new radical on what was C7, which can be further oxidized or trapped to yield a stable cyclopentane (B165970) derivative.

Photochemical reactions can initiate cyclizations in unsaturated ketones and esters. researchgate.net For β-keto esters with unactivated alkenes, photoredox catalysis provides a modern approach to radical cyclization. nih.govacs.org In a typical mechanism, a photocatalyst, upon excitation by light, initiates the formation of a radical from the β-keto ester. This radical then undergoes an intramolecular cyclization with the alkene. nih.gov For this compound, this would likely proceed via a 5-exo cyclization to form a substituted cyclopentanone (B42830) ring, a transformation that is valuable for building complex molecular architectures. nih.govacs.org

Intramolecular Cyclization Pathways

Beyond radical pathways, intramolecular cyclizations of this compound can be initiated by generating a nucleophile (an enolate) at the α-carbon (C2) and having it attack the electrophilic double bond (C6-C7) in a conjugate addition-type reaction. This is known as an intramolecular Michael addition.

For this to occur, the double bond typically needs to be activated by an electron-withdrawing group, which is not the case in the parent structure. However, related transformations on similar β,γ-unsaturated carbonyl systems can lead to the formation of five-membered rings through various catalytic processes. nih.gov Another possibility involves the cyclization of dianions derived from ω-halo-β-keto esters, which has been used to synthesize macrocyclic β-keto lactones. researchgate.net While not directly applicable to this compound itself, it demonstrates the utility of enolate chemistry in cyclization reactions.

Rearrangement Reactions

The β-keto ester functional group can participate in or influence several rearrangement reactions.

One notable reaction of β-keto esters is the Carroll Rearrangement , a palladium-catalyzed reaction of allylic β-keto esters that proceeds through decarboxylation to generate palladium enolates. nih.gov While this compound is not an allylic ester, this highlights the reactivity of the general structural class.

A more direct transformation is decarboxylation , which occurs after the hydrolysis of the methyl ester to the corresponding carboxylic acid. Heating the resulting β-keto acid leads to the loss of carbon dioxide (CO₂) through a pericyclic reaction, yielding a ketone. libretexts.orgaklectures.comyoutube.com In this case, hydrolysis of this compound would give 3-oxooct-6-enoic acid, which upon heating would decarboxylate to form oct-6-en-3-one . This hydrolysis and decarboxylation sequence is a fundamental transformation in syntheses involving β-keto esters. libretexts.orgaklectures.com

| Reaction Sequence | Intermediate | Final Product | Key Conditions |

|---|---|---|---|

| Hydrolysis & Decarboxylation | 3-Oxooct-6-enoic acid | Oct-6-en-3-one | 1. Acid or Base (Hydrolysis); 2. Heat (Decarboxylation) |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Oxooct 6 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Data Analysis and Assignment

The structure of methyl 3-oxooct-6-enoate (C₉H₁₄O₃) contains several distinct proton and carbon environments, which would give rise to a unique set of signals in the NMR spectra. The presence of keto-enol tautomerism, common in β-keto esters, would further complicate the spectra, potentially showing two sets of peaks corresponding to the keto and enol forms.

Predicted ¹H NMR Spectral Data for this compound (Keto Form):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-8 (CH₃) | ~ 1.6-1.8 | Doublet of Triplets | 3H |

| H-7 | ~ 5.4-5.6 | Multiplet | 1H |

| H-6 | ~ 5.3-5.5 | Multiplet | 1H |

| H-5 | ~ 2.2-2.4 | Multiplet | 2H |

| H-4 | ~ 2.5-2.7 | Triplet | 2H |

| H-2 | ~ 3.4-3.6 | Singlet | 2H |

| OCH₃ | ~ 3.7 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data for this compound (Keto Form):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-8 | ~ 17-19 |

| C-7 | ~ 122-125 |

| C-6 | ~ 128-132 |

| C-5 | ~ 30-35 |

| C-4 | ~ 40-45 |

| C-3 (C=O) | ~ 200-205 |

| C-2 | ~ 48-52 |

| C-1 (C=O) | ~ 168-172 |

| OCH₃ | ~ 51-53 |

It is crucial to note that these are predicted values. The actual experimental values may vary depending on the solvent used and other experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connections between adjacent protons in the aliphatic chain. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation) experiments would establish direct one-bond correlations between protons and their attached carbons.

Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the connections across the carbonyl groups and the ester linkage. For instance, correlations between the methyl ester protons and the ester carbonyl carbon (C-1), and between the H-2 and H-4 protons and the keto carbonyl carbon (C-3), would solidify the structural assignment.

To investigate the stereochemistry of the double bond at the C6-C7 position (E/Z isomerism), NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be utilized. These experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for the geometric arrangement around the double bond.

Isotopic Labeling for Mechanistic Studies

While no specific isotopic labeling studies on this compound have been reported in the available literature, this technique is a powerful tool for elucidating reaction mechanisms. By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C or ²H), researchers can trace the fate of these atoms throughout a chemical transformation.

For example, if this compound were involved in a reaction where the ester group is transformed, labeling the carbonyl carbon (C-1) or the methoxy (B1213986) carbon with ¹³C would allow for the unequivocal determination of their fate in the product through ¹³C NMR or mass spectrometry. Similarly, deuterium (B1214612) labeling at specific positions could provide insights into reaction kinetics and the nature of transition states through the study of kinetic isotope effects.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C=O stretch (ester) | ~ 1735-1750 |

| C=O stretch (ketone) | ~ 1715 |

| C=C stretch (alkene) | ~ 1640-1680 |

| C-O stretch (ester) | ~ 1150-1250 |

| =C-H bend (alkene) | ~ 650-1000 |

| C-H stretch (sp³ and sp²) | ~ 2850-3100 |

The presence of two distinct carbonyl stretching frequencies would be a key indicator of the β-keto ester functionality. The position of the C=C stretching vibration could also provide clues about the substitution pattern of the double bond.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₉H₁₄O₃, giving it a molecular weight of approximately 170.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170, although it may be weak due to fragmentation.

Common fragmentation pathways for β-keto esters include α-cleavage (cleavage of bonds adjacent to the carbonyl groups) and McLafferty rearrangement. Expected fragment ions in the mass spectrum of this compound could include:

[M - OCH₃]⁺ (m/z 139): Loss of the methoxy radical from the ester group.

[M - COOCH₃]⁺ (m/z 111): Loss of the carbomethoxy group.

[CH₃OCOCH₂]⁺ (m/z 87): Cleavage between C3 and C4.

[CH₃CO]⁺ (m/z 43): A common fragment from ketones.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₄O₃), the calculated exact mass would be approximately 170.0943 Da. An experimentally determined HRMS value that closely matches this calculated mass would provide strong evidence for the assigned molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is instrumental in verifying the identity and assessing the purity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (C₉H₁₄O₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.21 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by distinguishing its exact mass from other compounds with the same nominal mass.

The fragmentation pattern is governed by the structure of the molecule, with cleavage often occurring at bonds adjacent to functional groups. For a β-keto ester, characteristic fragmentation pathways include:

α-cleavage: Breakage of the carbon-carbon bonds adjacent to the ketone and ester carbonyl groups.

McLafferty rearrangement: A hydrogen atom transfer from a γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.

While specific experimental GC-MS data for this compound is not widely available in the literature, the analysis of related compounds provides insight into the expected fragmentation. For instance, studies on various β-keto esters demonstrate that the fragmentation patterns are highly useful in differentiating isomers. The mass spectral fragmentation schemes are typically dominated by cleavages α to the carbonyl groups and by McLafferty rearrangements. researchgate.net

The purity of a sample of this compound can be determined from the gas chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities or isomers. The relative area of each peak corresponds to the relative abundance of that component in the mixture.

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Nominal Mass | 170 u |

| Expected Molecular Ion Peak (m/z) | 170 |

Note: This table is based on theoretical calculations and general principles of mass spectrometry, as specific experimental data for this compound is not publicly available.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional arrangement of atoms in chiral molecules. These methods are essential for the stereochemical analysis of compounds that can exist as enantiomers or diastereomers. While this compound is achiral as depicted, the introduction of a substituent at the α-carbon or other positions could render it chiral. In such cases, techniques like optical rotation and electronic circular dichroism (ECD) would be indispensable for its characterization.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The measurement is performed using a polarimeter, and the specific rotation [α] is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). A positive value indicates dextrorotation (rotation to the right), while a negative value signifies levorotation (rotation to the left). For a synthesized chiral derivative of this compound, a non-zero optical rotation would confirm its enantiomeric excess. For example, in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, a negative optical rotation was recorded for the resulting products, supporting the formation of the (R)-isomer as the preferred product. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its absolute configuration.

Theoretical calculations of ECD spectra using quantum-mechanical methods can be compared with experimental spectra to unambiguously determine the absolute configuration of a chiral compound.

Table 2: Application of Chiroptical Spectroscopy to Chiral Derivatives of this compound

| Technique | Information Provided | Relevance to Stereochemical Analysis |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Confirms the presence of chirality and enantiomeric excess. The sign (+ or -) indicates the direction of rotation. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light. | Provides detailed information about the absolute configuration of the molecule by analyzing the sign and intensity of Cotton effects. |

Note: This table describes the potential application of these techniques, as no specific chiroptical data for chiral derivatives of this compound are currently available in the literature.

Computational Chemistry and Molecular Modeling Studies of Methyl 3 Oxooct 6 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying medium-sized organic molecules like Methyl 3-oxooct-6-enoate.

Electronic Structure: DFT calculations can elucidate the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. austinpublishinggroup.com A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. dntb.gov.ua

Geometry Optimization: Before analyzing its properties, the most stable three-dimensional structure of this compound must be determined. Geometry optimization calculations, often performed using DFT with a specific basis set (e.g., B3LYP/6-31G), find the lowest energy arrangement of the atoms. austinpublishinggroup.com This process yields precise information on bond lengths, bond angles, and dihedral angles, providing the foundational geometric data for all other computational studies.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table illustrates typical data obtained from a DFT geometry optimization. Actual values would result from specific calculations.

| Parameter | Bond Type | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| C=O (Ester) | ~1.21 Å | |

| C=C | ~1.34 Å | |

| C-O (Ester) | ~1.35 Å | |

| C-C | ~1.52 Å | |

| Bond Angle | O=C-C | ~121° |

| C-C-C | ~110° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static, lowest-energy picture, Molecular Dynamics (MD) simulations explore the dynamic behavior of molecules over time. MD simulations are crucial for understanding the conformational flexibility of a molecule like this compound, which contains several rotatable single bonds. nih.gov

Conformational Analysis: The molecule's flexible carbon chain allows it to adopt numerous spatial arrangements, or conformers. MD simulations model the movements of each atom by solving Newton's equations of motion, revealing the preferred conformations and the energy barriers for converting between them. researchgate.net This analysis helps identify the most populated conformers in a given environment (e.g., in a solvent like water or chloroform), which is critical as the molecule's shape influences its reactivity and biological activity. mdpi.com

Intermolecular Interactions: MD simulations can also model how this compound interacts with its surroundings. By simulating the compound in a solvent box, one can study the formation and dynamics of hydrogen bonds or van der Waals interactions with solvent molecules. biorxiv.org These simulations are vital for understanding its solubility and how it behaves in a biological medium.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbitals (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govrsc.org The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the stable conformers. The predicted shifts for each conformer can be averaged, weighted by their predicted population (Boltzmann distribution), to yield a final spectrum that can be compared with experimental data to confirm the structure. idc-online.com

Table 2: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts This table demonstrates the typical output of an NMR prediction study. Values are hypothetical.

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ (Methyl Ester) | 3.70 | 3.72 |

| -CH₂- (alpha to Ester C=O) | 3.45 | 3.48 |

| -CH=CH- (Olefinic) | 5.40 - 5.60 | 5.45 - 5.65 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. dntb.gov.ua After geometry optimization, a frequency calculation is performed to identify the vibrational modes of the molecule. These predicted frequencies correspond to specific bond stretches (e.g., C=O, C=C) and bends, aiding in the assignment of experimental IR spectra.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study involving this compound would require a dataset of structurally similar molecules with experimentally measured activities (e.g., enzyme inhibition, receptor binding).

The process involves calculating a set of numerical values, known as molecular descriptors, for each molecule in the series. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D connectivity of atoms.

Electronic descriptors: Such as dipole moment, and HOMO/LUMO energies.

Geometric descriptors: Related to the 3D shape of the molecule.

A statistical model is then built to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds and to understand which structural features are most important for activity.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LogP | Hydrophobicity/Lipophilicity |

| Dipole Moment | Polarity and charge distribution | |

| Topological | Molecular Weight | Size of the molecule |

| Number of Rotatable Bonds | Molecular flexibility |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. researchgate.net This technique is essential in drug discovery for predicting binding affinity and understanding the mechanism of action.

The docking process involves:

Obtaining the 3D structures of both the ligand (from geometry optimization) and the target protein (often from a database like the Protein Data Bank).

Using a docking algorithm to systematically sample many possible binding poses of the ligand within the active site of the protein.

Evaluating each pose using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode. jbcpm.com

The results of a docking study provide a binding energy value (typically in kcal/mol), which indicates the strength of the interaction, and a detailed 3D model of the ligand-protein complex. This model reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Water |

Biosynthesis and Metabolic Pathways Involving Methyl 3 Oxooct 6 Enoate

Precursor Compounds and Enzymatic Transformations

The structure of methyl 3-oxooct-6-enoate suggests its origin from the metabolism of polyunsaturated fatty acids (PUFAs). The eight-carbon backbone with a double bond at the sixth position points towards a biosynthetic pathway involving oxidative cleavage of a longer-chain fatty acid.

Polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, are known precursors for a variety of volatile and non-volatile compounds in plants and microorganisms. These fatty acids can be assimilated from the environment or synthesized de novo by some organisms. In bacteria like Escherichia coli, the metabolism of exogenous fatty acids has been shown to influence cellular processes, including growth and membrane composition. While E. coli can incorporate PUFAs into its phospholipids, the specific pathways leading to C8 compounds like this compound from these precursors are not well-defined in this organism.

In plants and fungi, the lipoxygenase (LOX) pathway is a well-established route for the conversion of PUFAs into various bioactive compounds, including C8 volatiles. This pathway is initiated by the dioxygenation of fatty acids, leading to the formation of hydroperoxides.

The biosynthesis of C8 compounds from PUFAs is typically initiated by the action of lipoxygenase (LOX), a non-heme iron-containing enzyme. LOX catalyzes the regio- and stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. For instance, linoleic acid can be converted to 9-hydroperoxy- and 13-hydroperoxyoctadecadienoic acid.

Following the action of LOX, a hydroperoxide lyase (HPL) cleaves the fatty acid hydroperoxide, generating shorter-chain aldehydes and oxo-acids. The specificity of the HPL determines the nature of the resulting C8 compound. For example, the cleavage of 13-hydroperoxides of linoleic and linolenic acids can yield C8 aldehydes. It is conceivable that an octenal derivative formed through this pathway could serve as a direct precursor to this compound. The subsequent oxidation of the aldehyde to a carboxylic acid, followed by a methylation step, would yield the final product. The enzymes responsible for these latter steps, particularly the specific oxidases and methyltransferases, have not been explicitly identified in the context of this compound biosynthesis.

The regio- and stereospecificity of the initial lipoxygenase and subsequent enzymes would be crucial in determining the exact structure of the final product, including the configuration of the double bond.

The formation of the β-keto ester functionality is a key step in the proposed biosynthesis of this compound. In general, β-keto esters can be formed through several biochemical reactions, including the Claisen condensation of two ester molecules. In the context of fatty acid metabolism, the β-oxidation pathway involves the formation of β-ketoacyl-CoA intermediates.

It is plausible that a C8 carboxylic acid derived from the LOX pathway undergoes activation to its coenzyme A (CoA) thioester. This activated intermediate could then be a substrate for enzymes that introduce the 3-oxo group. Alternatively, the direct oxidation of a 3-hydroxyacyl intermediate, formed from the hydration of an enoyl-CoA, could lead to the β-keto structure. The final step would involve the methylation of the carboxylic acid group, a reaction that could be catalyzed by a methyltransferase enzyme using a methyl donor such as S-adenosyl-L-methionine (SAM).

Natural Occurrence and Biological Production

Direct evidence for the natural occurrence and biological production of this compound is scarce. While the proposed biosynthetic precursors and enzymatic activities are widespread in nature, the specific end product has not been widely reported as a natural product.

There is no direct evidence to suggest that Escherichia coli naturally produces this compound. While E. coli can metabolize a wide range of carbon sources, including fatty acids, its native metabolic pathways are not known to synthesize this specific β-keto ester. However, the genetic tractability of E. coli makes it a potential host for the heterologous production of such compounds by introducing the necessary biosynthetic genes from other organisms.

The lipoxygenase pathway, a potential source of the C8 backbone of this compound, is highly active in algae and plants, where it contributes to the production of a vast array of signaling molecules and volatile compounds involved in defense and communication. Fatty acid methyl esters (FAMEs) have been identified as naturally occurring compounds in some microalgae. However, specific reports identifying this compound in algae or plants are currently lacking in the scientific literature. The presence of related C8 compounds in these organisms suggests that the biosynthesis of this compound may be possible, but it has yet to be confirmed.

Metabolic Fate and Catabolism within Biological Systems

The specific metabolic fate and catabolic pathways of this compound have not been extensively detailed in scientific literature. However, based on its chemical structure as a medium-chain unsaturated fatty acid ester, its breakdown within biological systems can be inferred through established metabolic routes for similar compounds. The primary pathways likely involved in its catabolism are beta-oxidation, with additional enzymatic steps to handle the unsaturated bond and the ketone group.

Identification of Metabolic Intermediates and Degradation Pathways

While direct experimental evidence for the metabolic intermediates of this compound is scarce, a hypothetical degradation pathway can be constructed based on well-characterized fatty acid metabolism pathways.

The initial step in the catabolism of this compound would likely involve its hydrolysis by esterases to yield methanol (B129727) and 3-oxooct-6-enoic acid. The latter would then enter the fatty acid degradation pathways.

Beta-Oxidation: The core process for the degradation of fatty acids is beta-oxidation, a cyclical series of four reactions that results in the shortening of the fatty acid chain by two carbons in each cycle. aocs.orgjackwestin.comtaylorfrancis.com For 3-oxooct-6-enoic acid, the presence of the keto group at the C-3 position (the beta-carbon) would alter the initial steps of a typical beta-oxidation cycle.

A plausible route would involve the reduction of the 3-oxo group to a hydroxyl group, a reaction catalyzed by a reductase enzyme. wikipedia.orgnih.gov This would form 3-hydroxyoct-6-enoic acid. An alternative, though less common, pathway for compounds with a beta-keto group is direct thiolytic cleavage, which would yield acetyl-CoA and a shorter fatty acid.

Handling of the Unsaturated Bond: The double bond at the C-6 position (a cis-Δ6 bond) presents a challenge for the standard beta-oxidation pathway, which typically processes saturated fatty acids. After two rounds of beta-oxidation, the double bond would be at a position that prevents the action of the standard enoyl-CoA hydratase. To overcome this, auxiliary enzymes are required. aocs.orgbrainkart.com An isomerase would likely convert the cis-Δ3 double bond to a trans-Δ2 double bond, allowing beta-oxidation to proceed.

Potential Metabolic Intermediates: Based on these established pathways, the following table outlines the likely metabolic intermediates in the degradation of this compound.

| Compound Name | Chemical Formula | Plausible Role in Pathway |

| Methanol | CH₄O | Product of initial hydrolysis |

| 3-Oxooct-6-enoic acid | C₈H₁₂O₃ | Substrate for fatty acid oxidation |

| 3-Hydroxyoct-6-enoic acid | C₈H₁₄O₃ | Intermediate after reduction of the keto group |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | End product of each beta-oxidation cycle |

| Propionyl-CoA | C₂₄H₄₀N₇O₁₇P₃S | Potential end product if the remaining chain has an odd number of carbons |

Alternative Pathways: While beta-oxidation is the primary route for fatty acid catabolism, other pathways such as omega-oxidation could also play a minor role. nih.gov Omega-oxidation involves the oxidation of the terminal methyl group of the fatty acid, leading to the formation of dicarboxylic acids. nih.gov

It is important to note that this proposed metabolic pathway is based on the known metabolism of structurally related fatty acids. Further research is required to definitively identify the specific enzymes and intermediates involved in the catabolism of this compound in various biological systems.

No Publicly Available Research Found on the Biological Activity of this compound

Despite a thorough search of available scientific literature, no specific data or research articles were identified concerning the biological activity, mechanistic investigations, or biochemical research applications of the chemical compound this compound.

This comprehensive search encompassed inquiries into its potential as a Michael acceptor in biological systems, its interactions with enzymes as a substrate or inhibitor, and its influence on cellular pathways such as oxidative stress and inflammatory responses. The search for its applications in biochemical research also yielded no relevant results.

Therefore, this article is unable to provide information on the following requested topics:

Biological Activity and Mechanistic Investigations of Methyl 3 Oxooct 6 Enoate

Biochemical Research Applications

It is possible that research on this specific compound has not been published or is not available in the public domain. Further investigation into proprietary research or unpublished data would be necessary to address the outlined topics.

Elucidation of Enzyme Kinetics and Catalytic Mechanisms

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the enzyme kinetics or catalytic mechanisms associated with Methyl 3-oxooct-6-enoate. While the biosynthesis and metabolism of related compounds, such as other fatty acid esters and beta-keto esters, are well-documented, details on the specific enzymes that interact with this compound, their kinetic parameters (e.g., K_m, V_max), or the step-by-step mechanisms of their catalytic action are not presently available in the reviewed resources.

Therefore, a detailed discussion, including research findings and data tables on the enzyme kinetics and catalytic mechanisms for this specific compound, cannot be provided at this time.

Methyl 3 Oxooct 6 Enoate Derivatives: Synthesis and Structure Activity Relationships

Rational Design and Synthesis of Analogues and Homologs

The strategic modification of the methyl 3-oxooct-6-enoate scaffold allows for the systematic investigation of how different structural features influence the compound's properties. This involves targeted alterations to the ester group, the alkene moiety, the introduction of new functionalities, and the control of stereochemistry.

The methyl ester of 3-oxooct-6-enoate can be readily modified through transesterification to yield a variety of other alkyl esters. This process typically involves reacting the methyl ester with an excess of a different alcohol in the presence of an acid or base catalyst. For instance, treatment with ethanol (B145695) or tert-butanol (B103910) would yield the corresponding ethyl or tert-butyl esters. The rationale behind such modifications is to alter the steric bulk and lipophilicity of the molecule, which can significantly impact its biological activity and pharmacokinetic properties.

While specific literature on the transesterification of this compound is not abundant, the general reactivity of β-keto esters suggests that this transformation is feasible. mdpi.com The choice of catalyst and reaction conditions would be crucial to avoid side reactions, such as hydrolysis or decomposition.

Table 1: Representative Ester Derivatives of 3-Oxooct-6-enoic Acid

| Derivative Name | Ester Group | Rationale for Synthesis |

|---|---|---|

| Ethyl 3-oxooct-6-enoate | Ethyl | Increased lipophilicity compared to methyl ester |

| Propyl 3-oxooct-6-enoate | Propyl | Further increase in lipophilicity |

| Isopropyl 3-oxooct-6-enoate | Isopropyl | Introduction of steric bulk near the ester |

| tert-Butyl 3-oxooct-6-enoate | tert-Butyl | Significant increase in steric hindrance |

The double bond in the C6-position of this compound is a key feature that can be manipulated to probe its role in the molecule's reactivity and biological profile.

Saturation: The alkene can be reduced to the corresponding saturated analogue, methyl 3-oxooctanoate, through catalytic hydrogenation. organic-chemistry.orggoogle.com This is a standard procedure often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The removal of the double bond can provide valuable information on whether the unsaturation is essential for a particular biological activity.

Substitutions: The alkene moiety can also be a site for the introduction of various substituents. For example, alkyl groups can be introduced at positions flanking the double bond through various synthetic strategies, although this can be challenging. Such modifications would alter the steric and electronic properties of the alkene, potentially influencing its interaction with biological targets.

The introduction of hydroxyl groups can significantly alter the polarity and hydrogen bonding capabilities of the molecule. A common strategy to introduce a hydroxyl group is through the reduction of the ketone at the C3 position. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), to yield methyl 3-hydroxyoct-6-enoate.

Furthermore, the alkene moiety can be dihydroxylated using reagents like osmium tetroxide (OsO₄) to produce a diol. Epoxidation of the double bond followed by ring-opening can also lead to the introduction of hydroxyl and other functional groups. nih.govmdpi.com These modifications can lead to derivatives with altered solubility and potential for new biological interactions.

Many of the synthetic transformations described above can generate chiral centers. For instance, the reduction of the C3-ketone can lead to a chiral alcohol. The use of stereoselective reducing agents or chiral catalysts can allow for the synthesis of specific stereoisomers. Asymmetric hydrogenation of the alkene or the ketone can also be employed to produce enantiomerically enriched derivatives. wikipedia.orgnih.govresearchgate.net The ability to control the stereochemistry is crucial, as different stereoisomers often exhibit distinct biological activities. For example, enantioselective reductions of β-keto esters are a well-established method for producing chiral β-hydroxy esters. researchgate.net

Elucidation of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives is largely governed by the interplay of its functional groups. The β-keto ester moiety possesses two primary electrophilic sites: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. mdpi.compearson.com Nucleophilic attack can occur at either of these positions. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form an enolate, which is a key intermediate in many reactions, such as alkylation. researchgate.net

The presence of the α,β-unsaturated system in some derivatives makes them susceptible to Michael addition, where a nucleophile attacks the β-carbon of the double bond. wikipedia.org The electrophilicity of the β-carbon is enhanced by conjugation with the carbonyl group.

Interactive Table 2: Predicted Reactivity of this compound Derivatives

| Derivative | Key Structural Feature | Predicted Primary Reactive Site(s) | Expected Reaction Type(s) |

|---|---|---|---|

| Methyl 3-oxooctanoate | Saturated carbon chain | C3-ketone, C1-ester carbonyl | Nucleophilic addition, Enolate formation |

| Methyl 3-hydroxyoct-6-enoate | Hydroxyl group | Alkene, Ester carbonyl | Electrophilic addition, Transesterification |

Structure-Biological Activity Relationships for Derivatives

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. While specific data for this compound family is limited, general trends for α,β-unsaturated carbonyl compounds provide valuable insights.

The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. wikipedia.orgnih.gov This covalent modification can lead to a range of biological effects, including enzyme inhibition and cytotoxicity. nih.gov The reactivity of the Michael acceptor can be tuned by the substituents on the double bond.

Studies on other α,β-unsaturated ketones have demonstrated their potential as antifungal agents. medmedchem.comnih.govnih.govresearchgate.netpasteur.fr The proposed mechanism often involves the disruption of cellular processes through covalent modification of essential biomolecules. The lipophilicity of the molecule, which can be altered by modifying the ester group or the carbon chain, is also expected to play a crucial role in its ability to cross cell membranes and reach its target.

Interactive Table 3: Hypothetical Structure-Activity Relationship (SAR) for Antifungal Activity

| Structural Modification | Hypothesized Effect on Antifungal Activity | Rationale |

|---|---|---|

| Saturation of the C6-C7 double bond | Decrease | Removal of the Michael acceptor moiety. |

| Introduction of a hydroxyl group at C3 | Variable | May increase solubility but could decrease membrane permeability. |

| Increasing the length of the ester alkyl chain | Increase up to a point | Increased lipophilicity may enhance membrane interaction. |

Analytical Methodologies for Methyl 3 Oxooct 6 Enoate

Chromatographic Separation Techniques

The analysis of Methyl 3-oxooct-6-enoate, a β-keto ester, relies on chromatographic techniques that can effectively separate it from other components in a sample matrix. Both gas and liquid chromatography are employed, each with its own set of advantages and challenges, particularly concerning the compound's structural characteristics.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative identification and quantitative measurement.

The inherent volatility of this compound makes it amenable to GC analysis. The separation is typically performed on a capillary column with a stationary phase chosen based on the polarity of the analyte and the sample matrix. Nonpolar columns, such as those with a polydimethylsiloxane-based stationary phase, are often a starting point for the analysis of esters.

A significant consideration in the GC analysis of β-keto esters is the potential for on-column chemical transformations. Two key phenomena that can occur are keto-enol tautomerism and transesterification.

Keto-Enol Tautomerism: this compound can exist in equilibrium between its keto and enol forms. In the high-temperature environment of the GC inlet and column, the interconversion between these tautomers can be influenced, potentially leading to broadened or split peaks. Mass spectrometry can be a valuable tool in studying these gas-phase tautomeric equilibria, as the fragmentation patterns of the keto and enol forms may differ, allowing for their individual or combined detection. researchgate.net

Transesterification: If the sample contains alcohols, there is a risk of transesterification of the methyl ester group, particularly at elevated temperatures in the GC inlet. This can lead to the formation of different ester derivatives and result in inaccurate quantification of the target analyte. Careful sample preparation to remove residual alcohols is crucial to mitigate this issue.

GC-MS analysis provides definitive identification of this compound through its mass spectrum. The electron ionization (EI) mass spectrum will exhibit characteristic fragment ions resulting from the cleavage of the molecule. The molecular ion peak (M+) would be expected at m/z 170, corresponding to the molecular weight of C9H14O3. Common fragmentation pathways for esters and ketones would likely be observed, including loss of the methoxy (B1213986) group (-OCH3, m/z 31) and alpha-cleavage around the carbonyl groups.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-300 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for samples that are not sufficiently volatile or are thermally labile. However, the analysis of β-keto esters by HPLC presents its own set of challenges, primarily related to keto-enol tautomerism.

In reversed-phase HPLC (RP-HPLC), which is a common mode of separation, the presence of both the keto and enol tautomers in solution can lead to poor peak shapes, including peak tailing and broadening. chromforum.org This is because the two tautomers can have different polarities and thus different retention times on the column. If the interconversion between the tautomers is slow relative to the chromatographic timescale, two separate peaks may be observed. If the interconversion is rapid, a single, potentially broadened peak may result.

To address these challenges, several strategies can be employed in HPLC method development:

Mobile Phase pH Adjustment: The rate of keto-enol interconversion is often pH-dependent. Adjusting the pH of the mobile phase can accelerate the interconversion, leading to a single, sharper peak representing the averaged retention of the two forms. chromforum.org

Temperature Control: Increasing the column temperature can also increase the rate of tautomer interconversion, which may improve peak shape. chromforum.org

Mixed-Mode Chromatography: The use of mixed-mode stationary phases, which offer multiple modes of interaction (e.g., reversed-phase and ion-exchange), has been shown to improve the chromatography of compounds prone to tautomerism. chromforum.org

Derivatization: As with GC, derivatization of the keto group can be employed to "lock" the molecule in a single form prior to HPLC analysis. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone derivative that can be readily detected by UV-Vis absorbance. researchgate.net

Detection in HPLC is typically performed using a diode-array detector (DAD) or a mass spectrometer (LC-MS). DAD allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. LC-MS provides higher selectivity and sensitivity, as well as structural information from the mass spectrum.

Sample Preparation and Derivatization for Enhanced Analysis

Effective sample preparation is critical for accurate and reliable analysis of this compound. The primary goals of sample preparation are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and convert it into a form that is suitable for the chosen analytical technique.

Given its likely volatile nature as an unsaturated ester, techniques commonly used for the extraction of volatile organic compounds (VOCs) are applicable. These can include:

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate volatile and semi-volatile analytes from a sample. Headspace SPME, where the fiber is exposed to the vapor phase above the sample, is particularly suitable for isolating volatile compounds from complex matrices. nih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent, providing higher extraction efficiency and lower detection limits. nih.gov

For GC analysis, derivatization is a powerful strategy to improve the chromatographic behavior of this compound. The primary target for derivatization is the active methylene (B1212753) group and the keto-enol tautomerism. A common and effective derivatization approach for compounds containing keto groups is a two-step process of methoximation followed by silylation. youtube.com

Methoximation: The sample is first reacted with methoxyamine hydrochloride. This reaction converts the ketone group into a methoxime derivative. This step is crucial as it "locks" the molecule in a single form, preventing the keto-enol tautomerism that can lead to poor peak shapes in GC. youtube.com

Silylation: Following methoximation, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added. This reagent replaces the active hydrogen on the enol form (if any remains) and any other active hydrogens in the molecule with a trimethylsilyl (B98337) (TMS) group. Silylation increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC analysis. youtube.com

Table 2: Derivatization Protocol for GC-MS Analysis of this compound

| Step | Reagent | Conditions | Purpose |

| 1. Methoximation | Methoxyamine hydrochloride in pyridine | Heat at 60-80 °C for 30-60 minutes | To form a stable methoxime derivative and prevent keto-enol tautomerism. |

| 2. Silylation | BSTFA with 1% TMCS or MSTFA | Heat at 60-80 °C for 30-60 minutes | To increase volatility and thermal stability by replacing active hydrogens with TMS groups. |

Development and Validation of Quantitative Analysis Methods

The development of a robust quantitative method for this compound requires careful optimization of the analytical procedure and subsequent validation to ensure its accuracy, precision, and reliability. The validation process demonstrates that the analytical method is suitable for its intended purpose.

Key parameters that are evaluated during method validation include:

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The correlation coefficient (r²) of the calibration curve should be close to 1.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. In chromatographic methods, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

For GC-MS based quantification, different ionization and acquisition modes can be utilized to enhance sensitivity and selectivity. While electron ionization (EI) is commonly used, chemical ionization (CI) can sometimes provide a more abundant molecular ion, which can be beneficial for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments in tandem mass spectrometry (MS/MS). These targeted techniques can significantly improve the signal-to-noise ratio and lower the limits of detection.

Table 3: Typical Validation Parameters for a Quantitative GC-MS Method

| Validation Parameter | Acceptance Criteria (Example) |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| Specificity | No significant interfering peaks at the analyte retention time |

Environmental Fate and Degradation Studies of Methyl 3 Oxooct 6 Enoate

Abiotic Degradation Pathways

The abiotic degradation of Methyl 3-oxooct-6-enoate in the environment is primarily governed by photodegradation and hydrolysis. These processes contribute to the transformation of the parent compound into various degradation products, influencing its environmental persistence and fate.

Photodegradation Mechanisms

The photodegradation of this compound can occur through direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent chemical transformation. The presence of a carbonyl group and a carbon-carbon double bond in the structure of this compound suggests potential for absorption of environmental ultraviolet (UV) radiation. Upon absorption of light energy, the molecule can undergo various reactions, including isomerization, cyclization, or fragmentation.

Indirect photolysis, on the other hand, is mediated by photochemically produced reactive species in the environment. unito.it These reactive intermediates, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals (ROO•), are formed from the irradiation of naturally occurring substances in water and the atmosphere, like dissolved organic matter (DOM) and nitrate (B79036) ions. nih.gov These reactive species can then react with this compound, leading to its degradation. The rates of these indirect photodegradation processes are dependent on the concentration of these reactive species and the susceptibility of the compound to attack.

Table 1: Potential Photodegradation Reactions of this compound

| Photodegradation Type | Potential Mechanism | Expected Products |

| Direct Photolysis | Norrish Type I cleavage | Acyl and alkyl radicals |

| Norrish Type II reaction | Cleavage of the γ-C-H bond, leading to fragmentation | |

| Isomerization | Cis-trans isomerization of the double bond | |

| Indirect Photolysis | Reaction with •OH | Hydroxylated derivatives |

| Reaction with ¹O₂ | Oxidation of the double bond, formation of hydroperoxides |

Hydrolysis and Other Chemical Transformations in Aquatic Environments

Hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments. This compound, being a methyl ester, is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 3-oxooct-6-enoic acid and methanol (B129727). This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is influenced by the pH of the water, temperature, and the presence of catalysts. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions. chemrxiv.org The kinetics of ester hydrolysis are typically described as pseudo-first-order under constant pH conditions. youtube.comdoubtnut.com

While specific hydrolysis rate constants for this compound are not documented in the literature, data for similar methyl esters can provide an estimation of its persistence. For instance, the hydrolysis of methyl acetate (B1210297) in aqueous solution has been well-studied and follows pseudo-first-order kinetics. youtube.comdoubtnut.com The presence of the β-keto group and the unsaturated bond in this compound may influence the rate of hydrolysis compared to simple saturated esters due to electronic effects.

Table 2: General Principles of Ester Hydrolysis in Aquatic Environments

| Condition | Mechanism | Relative Rate | Products |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Moderate | Carboxylic acid and alcohol |

| Neutral (pH ≈ 7) | Neutral hydrolysis | Slow | Carboxylic acid and alcohol |

| Alkaline (pH > 7) | Base-catalyzed hydrolysis (saponification) | Fast | Carboxylate salt and alcohol |

Biotic Degradation Pathways

The biodegradation of this compound is a critical process in determining its environmental fate, involving the metabolic activities of microorganisms present in soil and water.

Microbial Degradation in Soil and Water Matrices

While specific studies on the microbial degradation of this compound are limited, the general principles of ester and ketone metabolism by microorganisms suggest that it is likely to be biodegradable. Microorganisms in soil and water ecosystems possess a wide array of enzymes capable of transforming organic compounds.

The initial step in the biodegradation of this compound is expected to be the hydrolysis of the ester bond, catalyzed by microbial esterases, to form 3-oxooct-6-enoic acid and methanol. Both of these products are generally readily biodegradable. Following hydrolysis, the resulting β-keto acid can be further metabolized through pathways common for fatty acid degradation, such as β-oxidation. The double bond at the 6-position would likely be reduced or isomerized by specific enzymes to allow for complete degradation.

The rate of microbial degradation will depend on various environmental factors, including the microbial population density and diversity, temperature, pH, oxygen availability, and the presence of other nutrients.

Enzymatic Biodegradation Mechanisms and Involved Microorganisms

The enzymatic biodegradation of this compound likely involves several key enzyme classes.

Esterases (Hydrolases): These enzymes are responsible for the initial cleavage of the ester linkage. A wide range of microorganisms are known to produce extracellular and intracellular esterases that can hydrolyze a variety of esters.

Dehydrogenases/Reductases: The ketone group at the 3-position can be a target for microbial reductases, which would reduce it to a hydroxyl group, forming methyl 3-hydroxyoct-6-enoate. This is a common transformation for β-keto esters observed in various microorganisms.

Enzymes for β-Oxidation: Once the ester is hydrolyzed, the resulting carboxylic acid can enter the β-oxidation pathway. This involves a series of enzymatic reactions that sequentially shorten the carbon chain, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Several genera of microorganisms are known to be involved in the degradation of esters and ketones. While not specifically tested on this compound, the following table lists microorganisms that have been shown to transform other β-keto esters and are therefore potentially involved in its biodegradation.

Table 3: Microorganisms Potentially Involved in the Biodegradation of β-Keto Esters

| Microorganism Genus | Enzyme Class Involved | Transformation Observed |

| Pseudomonas | Esterases, Dehydrogenases | Hydrolysis and reduction of β-keto esters |

| Bacillus | Esterases | Hydrolysis of various esters |

| Rhodococcus | Dehydrogenases | Reduction of ketones |

| Saccharomyces | Reductases | Asymmetric reduction of β-keto esters |

| Candida | Reductases | Enantioselective reduction of β-keto esters |

Future Research Directions and Potential Applications

Development of Advanced and Sustainable Synthetic Strategies (e.g., Catalytic, Flow Chemistry)

Future research into the synthesis of Methyl 3-oxooct-6-enoate is likely to move beyond traditional batch methods towards more advanced and sustainable strategies. The development of novel catalytic systems and the adoption of flow chemistry are promising avenues for improving efficiency, safety, and environmental performance.

Current synthetic approaches often involve the alkylation of methyl acetoacetate (B1235776). While effective at a lab scale, these methods can present challenges for large-scale production, including the use of strong bases and stoichiometric reagents. Future strategies could focus on catalytic C-H activation or the use of enzymatic catalysis to achieve more direct and atom-economical syntheses.

Flow chemistry, in particular, offers significant advantages for the synthesis of this and other fine chemicals. The use of continuous-flow reactors can enable better control over reaction parameters, leading to higher yields and purity. Furthermore, the enclosed nature of flow systems can enhance safety when working with hazardous reagents. The integration of in-line purification and analysis techniques within a flow setup could lead to a fully automated and highly efficient manufacturing process for this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |